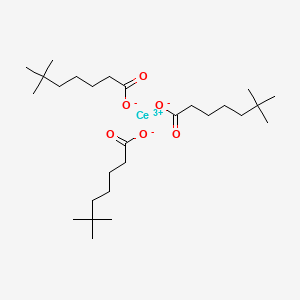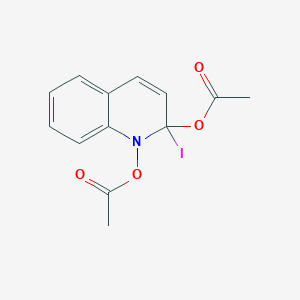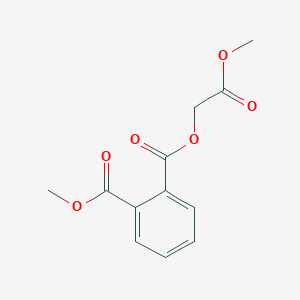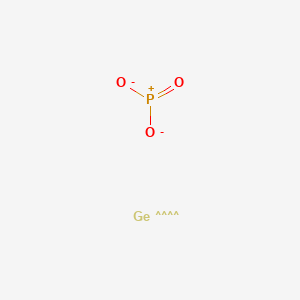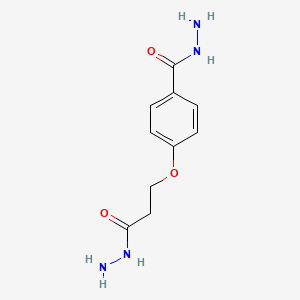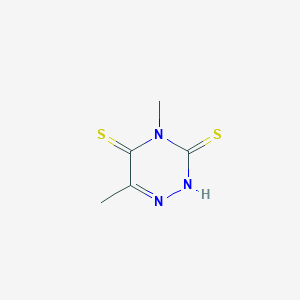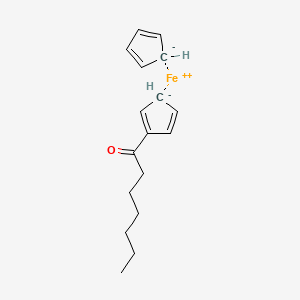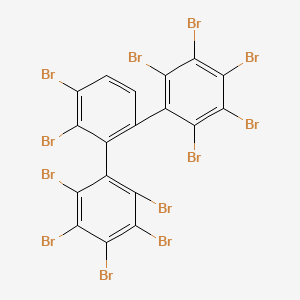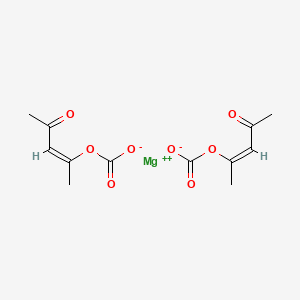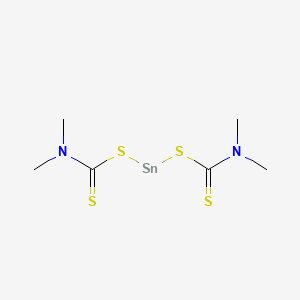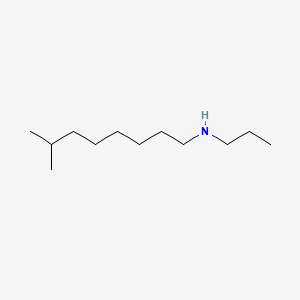
Ethyl isopropylidene(thiocarbazimidate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl isopropylidene(thiocarbazimidate) is an organic compound with the molecular formula C6H13N3S.
Preparation Methods
The synthesis of ethyl isopropylidene(thiocarbazimidate) involves several steps. One common method includes the reaction of ethyl isocyanate with isopropylidene hydrazinecarbothioamide under controlled conditions . The reaction typically requires a solvent such as ethanol and is carried out at a temperature range of 50-70°C. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Ethyl isopropylidene(thiocarbazimidate) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Common reagents and conditions for these reactions include solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions include sulfoxides, sulfones, and substituted thiocarbazimidates.
Scientific Research Applications
Ethyl isopropylidene(thiocarbazimidate) has several applications in scientific research:
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of ethyl isopropylidene(thiocarbazimidate) involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity . The pathways involved may include the inhibition of metabolic enzymes or the disruption of protein-protein interactions, leading to various biological effects.
Comparison with Similar Compounds
Ethyl isopropylidene(thiocarbazimidate) can be compared with other similar compounds such as:
Ethyl isothiocyanate: Similar in structure but lacks the isopropylidene group, leading to different reactivity and applications.
Isopropylidene hydrazinecarbothioamide: Shares the isopropylidene group but differs in the presence of the hydrazine moiety, affecting its chemical behavior.
Properties
CAS No. |
41208-12-2 |
|---|---|
Molecular Formula |
C6H13N3S |
Molecular Weight |
159.26 g/mol |
IUPAC Name |
ethyl N'-(propan-2-ylideneamino)carbamimidothioate |
InChI |
InChI=1S/C6H13N3S/c1-4-10-6(7)9-8-5(2)3/h4H2,1-3H3,(H2,7,9) |
InChI Key |
ZOBFJDJPRVLPIQ-UHFFFAOYSA-N |
Isomeric SMILES |
CCS/C(=N/N=C(C)C)/N |
Canonical SMILES |
CCSC(=NN=C(C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



